molecular formula C13H11F3N4 B2709068 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318517-72-5

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2709068
CAS No.: 318517-72-5
M. Wt: 280.254
InChI Key: NSEODIDEUTWVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a trifluoromethyl group, a benzylamino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by functionalization to introduce the trifluoromethyl and benzylamino groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzylamino)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups and the pyrazole ring structure. This combination imparts specific chemical and biological properties that make it valuable for research and industrial applications.

Properties

IUPAC Name

5-(benzylamino)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4/c1-20-12(18-8-9-5-3-2-4-6-9)10(7-17)11(19-20)13(14,15)16/h2-6,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEODIDEUTWVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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